molecular formula C6H11NO3 B042369 Allysine CAS No. 6665-12-9

Allysine

Cat. No.: B042369
CAS No.: 6665-12-9
M. Wt: 145.16 g/mol
InChI Key: GFXYTQPNNXGICT-YFKPBYRVSA-N
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Description

Allysine (L-2-Aminoadipic acid δ-semialdehyde) is a critical, naturally occurring intermediate in the biosynthesis of collagen and elastin cross-links. This reactive aldehyde is produced via the lysyl oxidase-mediated deamination of specific lysine residues within these extracellular matrix proteins. Its primary research value lies in its role as the key precursor for the formation of aldehyde-derived cross-links, such as hydroxylysino-5-ketonorleucine, which are essential for providing tensile strength, stability, and resilience to connective tissues.

Properties

IUPAC Name

(2S)-2-amino-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFXYTQPNNXGICT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Allysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6665-12-9
Record name Allysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allysine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02571
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allysine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Biological Context and Mechanism

Lysyl oxidase (LOX), a copper-dependent enzyme, catalyzes the oxidative deamination of lysine residues in collagen and elastin to form allysine. This reaction occurs under aerobic conditions, involving the oxidation of the ε-amino group of lysine to an aldehyde via a Schiff base intermediate. The enzymatic process is tightly regulated in vivo, requiring molecular oxygen and producing hydrogen peroxide as a byproduct.

Industrial-Scale Production

Industrial applications of LOX-mediated this compound synthesis involve bioreactor systems optimized for enzyme activity. Key parameters include:

  • Temperature : 25–37°C

  • pH : 7.4–8.0

  • Cofactors : Copper (II) ions, required for LOX activation.

Despite its biological relevance, enzymatic synthesis faces challenges in scalability and substrate specificity, limiting its utility for non-proteinaceous applications.

Bioinspired Chemical Synthesis

Reaction Design and Optimization

Inspired by lysyl oxidase, a biomimetic chemical method was developed to oxidize dimethyl lysine (Kme₂) to this compound using Selectfluor and pyridine. The reaction proceeds via iminium ion formation, followed by hydrolysis to yield the aldehyde (Figure 1). Initial screening identified Selectfluor as the optimal oxidant, with pyridine enhancing hydrolysis efficiency.

Key reaction conditions :

  • Solvent : Aqueous buffer (pH 7.4)

  • Temperature : 25°C

  • Conversion yields : 11–99% for linear and cyclic peptides.

Substrate Scope and Chemoselectivity

The method demonstrates broad applicability:

Substrate TypeExample StructureConversion YieldByproducts
Linear peptidesLKme₂VPFLKme₂VPF37–43%Monomethyl lysine
Cyclic peptidescyc(CYFNQCPRKme₂)99%None
Small moleculesTertiary amines60–85%Fluorinated adducts

Notably, methionine-containing peptides exhibited sulfoxide byproducts in solution-phase reactions, while solid-phase synthesis mitigated this issue.

Solid-Phase Synthesis for Enhanced Efficiency

Resin-Based Approaches

Initial attempts using polystyrene resins resulted in low conversions (<10%). Switching to water-soluble PEGA resins improved yields significantly:

Resin TypePeptide SequenceConversion Yield
PolystyreneWKme₂A<10%
PEGAFKme₂HV87%

Late-Stage Functionalization

Solid-phase synthesis enabled direct diversification of this compound residues. For example, PEGA-bound FK(CHO)RWGHVCSMV was functionalized with:

  • o-2-propynylhydroxylamine (98% yield)

  • Biotin hydrazide (73% yield).

Analytical and Industrial Considerations

Quantification Methods

High-performance liquid chromatography (HPLC) with fluorescent derivatization (e.g., 2-naphthol-7-sulfonate) allows sensitive detection of this compound at picomolar levels.

Challenges and Solutions

  • Side reactions : Methionine oxidation and Trp fluorination were minimized using solid-phase protection.

  • Scalability : PEGA resins facilitate gram-scale production, though cost remains a barrier for industrial adoption .

Chemical Reactions Analysis

Types of Reactions: Allysine undergoes several types of chemical reactions, including oxidation, reduction, and condensation reactions. One of the most significant reactions is its involvement in the cross-linking of collagen and elastin. This compound reacts with hydroxylysine to form intermolecular cross-links, which are crucial for the structural integrity of connective tissues .

Common Reagents and Conditions:

Major Products: The major products formed from the reactions involving this compound include cross-linked collagen and elastin, which are essential for the mechanical properties of connective tissues. Additionally, this compound can form fluorescent derivatives when reacted with specific reagents, which are useful for analytical purposes .

Scientific Research Applications

Biochemical Applications

1.1 Protein Modification

Allysine is primarily known for its role in post-translational modifications of proteins. It can be generated from lysine residues through enzymatic oxidation by lysyl oxidase, leading to the formation of cross-links in proteins such as collagen and elastin. These cross-links are crucial for maintaining the structural integrity of tissues.

Recent studies have demonstrated a biomimetic approach for synthesizing this compound via selective oxidation of dimethyl lysine. This method allows for the late-stage functionalization of peptides, enabling the introduction of various tags for therapeutic applications. The generated this compound can be further modified to create diverse peptide derivatives with enhanced properties for drug development .

1.2 Disease Modeling

This compound has been implicated in age-related diseases due to its role in protein cross-linking. Researchers have utilized this compound-modified peptides to create cellular models that mimic conditions associated with these diseases. For example, studies have shown that this compound modifications can affect the structure and dynamics of tropoelastin, providing insights into elastin-related disorders . This application is vital for understanding the molecular mechanisms underlying diseases like fibrosis and cardiovascular conditions.

Imaging and Diagnostics

2.1 Molecular MRI

This compound-targeted molecular MRI has emerged as a novel technique for quantifying fibrogenesis in pancreatic tumors. This application allows for early prediction of tumor response to chemotherapy, guiding treatment decisions . The ability to visualize fibrotic changes at an early stage enhances diagnostic capabilities and improves patient outcomes.

2.2 Fluorescent Probes

The development of this compound-conjugatable probes has facilitated advancements in imaging techniques aimed at detecting fibrosis. These probes enable real-time imaging of fibrotic tissues, providing valuable information about disease progression and treatment efficacy . Such innovations are crucial for improving diagnostic accuracy in clinical settings.

Material Science Applications

3.1 Mechanochemical Synthesis

This compound derivatives are being explored in material science for their potential in creating advanced materials through mechanochemical synthesis. This approach allows for solvent-free production methods that are more sustainable and scalable compared to traditional chemical synthesis . The incorporation of this compound into polymer matrices can enhance mechanical properties and stability, making it suitable for various industrial applications.

Summary Table of Applications

Application Area Description Key Findings/References
Protein ModificationLate-stage functionalization of peptides using this compound
Disease ModelingCreation of cellular models to study age-related diseases
Molecular ImagingThis compound-targeted MRI for quantifying fibrogenesis
Fluorescent ProbesDevelopment of imaging probes for real-time detection of fibrosis
Mechanochemical SynthesisSustainable synthesis methods incorporating this compound derivatives

Mechanism of Action

Allysine exerts its effects primarily through its role in the cross-linking of collagen and elastin. The enzyme lysyl oxidase catalyzes the oxidation of lysine to this compound, which then reacts with hydroxylysine residues to form stable cross-links. These cross-links provide tensile strength and elasticity to connective tissues. The molecular targets of this compound include lysine and hydroxylysine residues in collagen and elastin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lysine and Its Derivatives

Lysine serves as the precursor to allysine. Unlike this compound, lysine retains a positively charged ε-amino group under physiological conditions, limiting its direct role in cross-linking. However, lysine’s abundance in proteins like glutelin (60–80% of rice storage proteins) contributes to nutritional quality due to its digestibility and essential amino acid status .

Hydroxylysine, another lysine derivative, is hydroxylated at the δ-carbon and is critical for collagen cross-linking via glycosylation pathways. Unlike this compound, hydroxylysine forms hydroxylated cross-links (e.g., hydroxylysyl pyridinoline) rather than aldehyde-mediated bonds .

Methylated Lysine (e.g., dimethyllysine) is primarily involved in epigenetic regulation. While methylated lysine residues are stable and non-reactive, this compound’s aldehyde group enables nucleophilic reactions, such as reductive amination with dimethylamine for protein engineering applications .

Acetylated Lysine undergoes reversible ε-N-acetylation, modulating protein-protein interactions in chromatin remodeling.

α-Aminoadipic Acid (2-AAA)

2-AAA is the stable oxidation product of this compound, formed via further oxidation of its aldehyde group. While this compound is transient and reactive, 2-AAA accumulates in aged tissues and diabetic conditions, serving as a biomarker for chronic oxidative damage . For example, in human serum albumin (HSA), this compound levels peak at 24 hours under hyperglycemic conditions (1.22 nmol/mg protein at 12 mM glucose) before declining due to 2-AAA formation .

Desmosine/Isodesmosine

These tetracyclic cross-links in elastin are formed via the condensation of four this compound residues. Unlike single this compound modifications, desmosines are irreversible and contribute to elastin’s resilience. This compound’s role as a precursor highlights its unique reactivity compared to non-aldehyde lysine derivatives .

Functional and Structural Differences

Property This compound Lysine 2-AAA Hydroxylysine
Chemical Group Aldehyde (δ-semialdehyde) ε-Amino Carboxylic acid δ-Hydroxyl
Cross-Linking Role Forms desmosines, aldols Rare None Glycosylated cross-links
Stability Reactive, transient Stable Stable Stable
Pathological Role Fibrosis, diabetes marker Nutritional substrate Aging, diabetes marker Collagen disorders

Biological Activity

Allysine, a derivative of lysine, is an important compound in biological systems, particularly in the context of protein modification and oxidative stress. This article discusses the biological activity of this compound, its formation, and its implications in various physiological and pathological processes.

Chemical Structure and Formation

This compound is characterized by its aldehyde functional group attached to the lysine side chain. It can be formed through oxidative deamination of lysine residues, primarily mediated by lysyl oxidases (LOXs) in the extracellular matrix (ECM). The reaction pathway involves the conversion of lysine to this compound, which can further undergo spontaneous reactions leading to cross-linking with other amino acids or proteins.

Biological Significance

This compound plays a critical role in several biological processes:

  • Cross-linking in Collagen : this compound is significant in the formation of cross-links in collagen and elastin, which are crucial for maintaining the structural integrity of tissues. The cross-linking process initiated by LOXs contributes to the stability of the ECM .
  • Markers of Oxidative Stress : this compound has been identified as a marker for oxidative damage in proteins. Its accumulation is associated with aging and various diseases, including diabetes. Studies have shown that levels of this compound increase significantly with age and are further elevated in diabetic conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Aging and Diabetes : Research indicates that this compound levels increase with age in human lens proteins, suggesting ongoing oxidative deamination processes. In diabetic patients, this compound levels were found to be significantly higher compared to non-diabetic individuals, indicating a link between diabetes and enhanced oxidative stress .
  • Protein Carbonylation : this compound has been implicated as a product of protein carbonylation due to glyco-oxidative damage. In a study involving human serum albumin (HSA), this compound was formed under conditions mimicking oxidative stress induced by glucose, demonstrating its role as a marker for glycation and oxidative damage .
  • Lysyl Oxidase Activity : A novel assay developed to measure LOX activity has shown that biotin-hydrazide can label this compound residues formed during LOX catalysis. This method allows for the detection of LOX activity in situ, enhancing our understanding of how this compound contributes to ECM remodeling and disease processes .

Data Table: Summary of Research Findings on this compound

StudyFocusKey Findings
Fan et al. (2008)Aging Lens ProteinsIncreased levels of this compound with age; higher in diabetic patients .
Estévez et al. (2021)Glyco-Oxidative DamageThis compound as a marker for oxidative damage in HSA under glycation conditions .
Nature Communications (2021)LOX ActivityDevelopment of an assay to detect this compound residues linked to LOX activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allysine
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Allysine

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